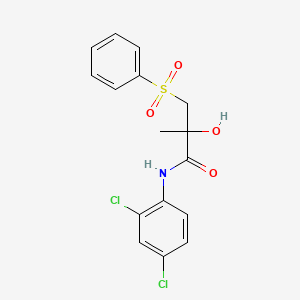
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C12H12O2S . It has a molecular weight of 220.29 .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “this compound”, has been a subject of research. One method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in concentrated hydrochloric acid . Another approach is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiophene ring attached to a butanoic acid group . The benzothiophene ring is a sulfur analogue of the indole ring found in the amino acid tryptophan .Applications De Recherche Scientifique
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as 4-hydroxy-1-benzothiophene-3-carboxylic acid and 4-hydroxy-1-benzothiophene-3-carbaldehyde. This compound has also been used in the synthesis of pharmaceuticals, such as 4-benzothiophene-3-carboxylic acid derivatives. In addition, this compound has been used in the study of biochemical and physiological effects, such as its effects on the activity of enzymes and its ability to inhibit the growth of bacteria.
Mécanisme D'action
Target of Action
It’s known that derivatives of benzothiophene-3-carboxylic acids, which this compound is a part of, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.
Biochemical Pathways
Given the importance of benzothiophene derivatives in medicinal chemistry , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid in lab experiments has a number of advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, the use of this compound in lab experiments is limited by its relatively high cost and the potential for toxicity at high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid in scientific research. One potential direction is to further explore its effects on the activity of enzymes and other proteins. In addition, further research could be done to explore its potential as an inhibitor of bacterial growth and its potential anti-inflammatory and antioxidant effects. Finally, further research could be done to explore its potential as a substrate for the synthesis of other compounds.
Méthodes De Synthèse
4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is most commonly synthesized through a two-step process. The first step involves the condensation of 1-bromo-3-benzothiophene with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the ethyl ester of this compound. The second step involves hydrolysis of the ester to form the free acid. Other methods of synthesis, such as the reaction of 1-bromo-3-benzothiophene with ethyl acetoacetate in the presence of a Lewis acid, have also been reported.
Propriétés
IUPAC Name |
4-(1-benzothiophen-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBYNKJXWUFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate](/img/structure/B2951247.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)
![2,5-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B2951249.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)

![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2951255.png)
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)
